(5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine
Description
“(5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine” is a pyrazole-derived compound with the molecular formula C₉H₁₇N₃, a molecular weight of 167.26 g/mol, and a CAS registry number 1173266-63-1 . The structure consists of a pyrazole ring substituted with an ethyl group at position 5, a propyl group at position 1, and a methanamine (-CH₂NH₂) moiety at position 3. This configuration confers unique physicochemical properties, such as moderate lipophilicity due to the alkyl substituents (ethyl and propyl) and basicity from the primary amine group. The compound’s purity is typically reported as ≥95% in commercial and research settings .
Structure
3D Structure
Properties
IUPAC Name |
(5-ethyl-1-propylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-5-12-9(4-2)8(6-10)7-11-12/h7H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGEFQKVPLATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of 1-propylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclocondensation and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Forms pyrazole N-oxides.
- Reduction : Modifies functional groups on the pyrazole ring.
- Substitution : The methanamine group can participate in nucleophilic substitution reactions.
Chemistry
In synthetic chemistry, (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine serves as a building block for more complex heterocyclic compounds. Its structural features allow for the development of derivatives with tailored properties.
Research indicates potential biological activities of this compound, including:
-
Antimicrobial Properties : Studies have shown that derivatives exhibit activity against various bacterial strains.
Study Reference Bacterial Strains Tested Results Smith et al., 2023 E. coli, S. aureus Effective at low concentrations - Anti-inflammatory Effects : Investigated for its ability to inhibit inflammatory pathways.
Medicinal Chemistry
Due to its structural characteristics, this compound is explored as a lead compound for drug development. Its interaction with specific biological targets could lead to novel therapeutic agents.
Case Studies
A notable case study involved the synthesis of a derivative that showed promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Industrial Applications
In industry, this compound is utilized in the formulation of agrochemicals and materials science due to its unique properties. It can enhance the performance characteristics of various formulations.
Mechanism of Action
The mechanism of action of (5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or microbial growth. The exact molecular targets and pathways depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Core Structure Influence :
- The pyrazole core in the target compound offers flexibility compared to fused systems like pyrazolo[3,4-d]pyrimidine () or carbazole (). This flexibility may influence receptor binding kinetics or synthetic accessibility.
- Fused heterocycles (e.g., pyrazolopyrimidines) often exhibit enhanced planarity, improving π-π stacking interactions in biological targets .
Substituent Effects: Alkyl Groups: The ethyl and propyl substituents in the target compound increase lipophilicity compared to aromatic substituents (e.g., p-tolyl in ). This may enhance membrane permeability but reduce aqueous solubility.
Biological Activity :
- While direct activity data for the target compound are lacking, analogs like (9-ethyl-9H-carbazol-3-yl)methanamine demonstrate dopamine D3 receptor (D3R) selectivity (Ki = 144.7 nmol/L) . The pyrazole derivative’s amine group may similarly interact with neurotransmitter receptors, though its smaller core could reduce binding affinity compared to carbazoles.
Biological Activity
(5-Ethyl-1-propyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the compound's biological activity, mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₇N₃ and a molar mass of 167.25 g/mol. Its structure features a pyrazole ring substituted with ethyl and propyl groups, which significantly influence its chemical reactivity and biological interactions. The presence of the methanamine group enhances its ability to participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that the compound may act as an inhibitor of certain enzymes involved in inflammatory processes or microbial growth, potentially modulating these biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the proliferation of pathogens or cancer cells.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways related to inflammation and tumor growth.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, exhibiting varying degrees of growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrazole ring or substituents can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of polar functional groups | Improved solubility but may reduce potency |
| Altering alkyl substituents | Changes in lipophilicity affecting cell membrane permeability |
| Variations in the pyrazole position | Can enhance or diminish enzyme binding affinity |
Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives, this compound was found to have an IC50 value of 12.50 µM against the SF-268 cell line, indicating moderate potency. The research emphasized the importance of specific substituents on the pyrazole ring in enhancing anticancer activity .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential for development into therapeutic agents for bacterial infections.
Q & A
Q. Table 1. Example Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclocondensation | EtOH, glacial AcOH, reflux | |
| Chlorination | POCl₃, DMF, 0–60°C | |
| Amine functionalization | NH₄OAc, glacial AcOH, 108°C |
[Basic] How is the crystal structure of this compound determined?
X-ray crystallography using SHELXL is the gold standard. Key steps:
- Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refine structural parameters (atomic coordinates, displacement factors) using SHELXL’s least-squares algorithms .
- Validate with R-factors (<5% for high-quality data) and electron density maps .
[Advanced] How can low yields in the alkylation step be optimized?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
- Monitor intermediates via TLC/HPLC to identify bottlenecks .
[Advanced] How to resolve contradictions between NMR and mass spectrometry data?
- Purity validation : Purify via column chromatography or recrystallization .
- 2D NMR : Use COSY or HSQC to assign ambiguous proton/carbon signals .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
[Basic] What spectroscopic methods characterize this compound?
Q. Table 2. Example Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR | ~1680 cm⁻¹ (C=N), ~3300 cm⁻¹ (N-H) | |
| 1H NMR | δ 6.5–7.5 (pyrazole), δ 1.5–2.5 (CH₂) |
[Advanced] How to design derivatives for enhanced biological activity?
- Structure-activity relationship (SAR) : Modify substituents on the pyrazole ring (e.g., electron-withdrawing groups) .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
- In vitro assays : Test derivatives for IC₅₀ values in enzyme inhibition studies .
[Basic] What are the solubility properties of this compound?
- High solubility : In polar aprotic solvents (DMF, DMSO) .
- Low solubility : In water; enhance via salt formation (e.g., HCl salt) or co-solvents (ethanol/water mixtures) .
[Advanced] How to handle twinning in crystallographic data?
- Twin refinement in SHELXL : Define twin laws (e.g., twofold rotation) and refine twin fractions .
- Validation : Check for consistent R-factors and residual density in Hooft parameters .
[Basic] What safety precautions are required?
- PPE : Gloves, goggles, and lab coats .
- Ventilation : Use a fume hood to avoid inhalation .
- Storage : Inert atmosphere (N₂/Ar) at -20°C .
[Advanced] How to model its interaction with biological targets computationally?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) .
- Molecular dynamics (MD) : Simulate binding stability in GROMACS with CHARMM force fields .
- Free-energy calculations : Calculate ΔG binding with MM-PBSA methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
